molecular formula C17H16N2O3 B11834212 [4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid CAS No. 61126-72-5

[4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid

Cat. No.: B11834212
CAS No.: 61126-72-5
M. Wt: 296.32 g/mol
InChI Key: PEUKNSBJZCAFBV-UHFFFAOYSA-N
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Description

[4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core attached to a phenylacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the phenylacetic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

[4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique quinazolinone core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61126-72-5

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

2-[4-(2-methyl-4-oxo-1,2-dihydroquinazolin-3-yl)phenyl]acetic acid

InChI

InChI=1S/C17H16N2O3/c1-11-18-15-5-3-2-4-14(15)17(22)19(11)13-8-6-12(7-9-13)10-16(20)21/h2-9,11,18H,10H2,1H3,(H,20,21)

InChI Key

PEUKNSBJZCAFBV-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

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